In Vitro Potency vs. Lead Compound in SAR Optimization
Fabp1-IN-1 (compound 44) demonstrates >100-fold improvement in FABP1 inhibitory activity compared to the initial lead compound identified from high-throughput screening [1]. This SAR-driven optimization establishes Fabp1-IN-1 as the first potent and validated FABP1 inhibitor, overcoming the lack of effective pharmacological tools that has historically hindered FABP1 target validation [2].
| Evidence Dimension | FABP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.46 ± 0.54 µM |
| Comparator Or Baseline | Lead compound (exact value not disclosed, but activity is >100-fold lower) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | In vitro fluorescence-based FABP1 binding assay |
Why This Matters
This SAR trajectory validates Fabp1-IN-1 as the first rationally optimized FABP1 inhibitor, providing researchers with a well-characterized tool compound for mechanistic studies, in contrast to unoptimized hits or off-target FABP inhibitors.
- [1] Ya Chen, et al. European Journal of Medicinal Chemistry, 2024, 270: 116358. View Source
- [2] Ya Chen, et al. European Journal of Medicinal Chemistry, 2024, 270: 116358. View Source
